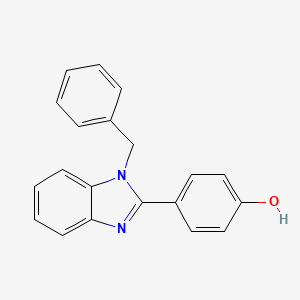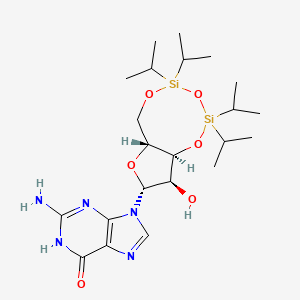
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine
Übersicht
Beschreibung
3’,5’-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine is a silicon-containing hindered nucleoside . It has a molecular weight of 525.75 . It is used as antiflaviviridae agents against BVDV, YFV, DENV, and WNV viruses in cell-based assays .
Molecular Structure Analysis
The IUPAC name for this compound is 9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1,9-dihydro-6H-purin-6-one . The InChI code is 1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Guanosine and Its Derivatives in Anticancer Activity
Research has extensively explored guanosine derivatives for their potential anticancer activity. For instance, studies on ruthenium(II) complexes have highlighted their interaction with guanosine derivatives such as guanosine (Guo) and guanosine-5′-monophosphate (5′-GMP), showcasing the structural characterization of reaction products and their potential anticancer activities (Simović et al., 2019). This research emphasizes the importance of understanding how guanosine derivatives interact with metal complexes, potentially leading to novel anticancer therapies.
G-Quadruplexes and Anticancer Drug Design
Guanosine-rich sequences can form G-quadruplex structures, which have been targeted for anticancer drug design. The stabilization of G-quadruplexes can inhibit telomere elongation and oncogene expression, leading to cancer cell apoptosis. This approach has shown promise in both preclinical and clinical studies, highlighting the therapeutic potential of guanosine derivatives in cancer treatment (Düchler, 2012).
Neuroprotective and Neuromodulatory Effects
Guanosine has been identified as a neuromodulator with significant therapeutic potential in treating brain disorders. It exhibits neurotrophic and neuroprotective effects, mitigating the consequences of seizures, spinal cord injury, mood disorders, and aging-related diseases like ischemia, Parkinson's, and Alzheimer's (Lanznaster et al., 2016). This suggests that derivatives of guanosine may also hold potential for neuroprotective strategies.
Role in Neuropathologies
Further supporting the neuroprotective role of guanosine, research indicates its efficacy in various experimental models of central nervous system (CNS) diseases, including neuroinflammation, oxidative stress, excitotoxicity, and trophic effects on neuronal and glial cells. This highlights guanosine's potential in treating ischemic stroke, Alzheimer's disease, Parkinson's disease, spinal cord injury, nociception, and depression (Bettio et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVNMKRKFJYCCC-QTQZEZTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



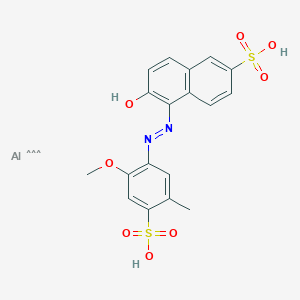
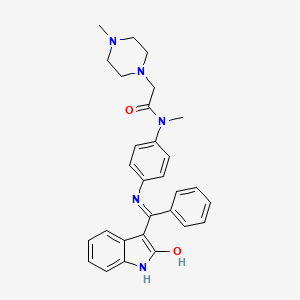
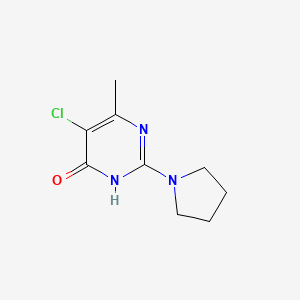
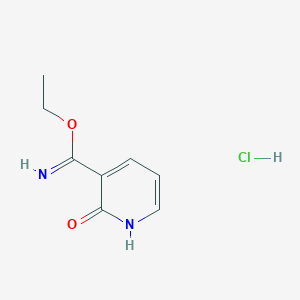
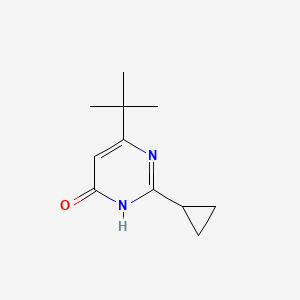
![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)
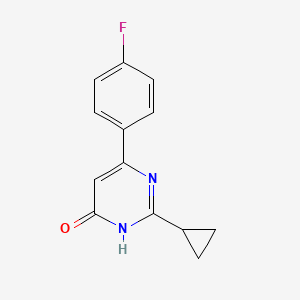
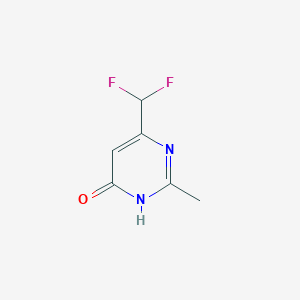
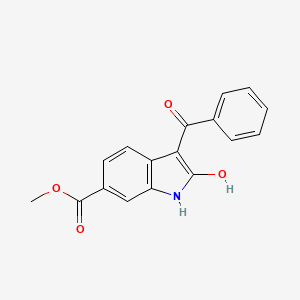
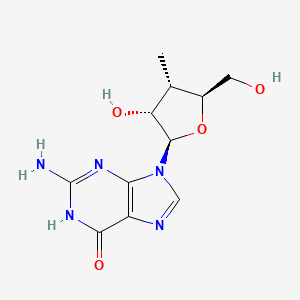
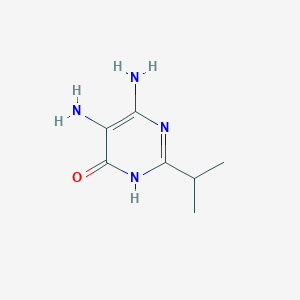
![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)
